Product packaging for 5-Propylpyrazin-2-amine(Cat. No.:)

5-Propylpyrazin-2-amine

Cat. No.: B8778142
M. Wt: 137.18 g/mol
InChI Key: IJZFDJSHXBBULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propylpyrazin-2-amine is a chemical compound featuring a pyrazine ring core, which is a privileged scaffold in medicinal chemistry and material science . The molecular structure incorporates an amine group at the 2-position and a propyl chain at the 5-position, making it a versatile intermediate for further functionalization. Pyrazine derivatives are extensively investigated for their significant role in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) . The electron-deficient nature of the pyrazine ring contributes to the optoelectronic properties of the resulting molecular assemblies. In pharmaceutical research, the pyrazine scaffold is a key structural component in numerous bioactive molecules . This reagent serves as a critical synthetic precursor for the regioselective synthesis of more complex, fused heterocyclic systems, such as pyrrolopyrazines, which are of high interest in drug discovery . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B8778142 5-Propylpyrazin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-propylpyrazin-2-amine

InChI

InChI=1S/C7H11N3/c1-2-3-6-4-10-7(8)5-9-6/h4-5H,2-3H2,1H3,(H2,8,10)

InChI Key

IJZFDJSHXBBULN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C=N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Propylpyrazin 2 Amine and Its Analogs

Strategies for Constructing the Pyrazin-2-amine Core

The pyrazine (B50134) ring is an electron-deficient system, a characteristic that influences the strategies for its synthesis and functionalization. rsc.orgresearchgate.net Methodologies for constructing this heterocyclic core range from classical condensation reactions to modern biocatalytic and metal-catalyzed approaches.

Condensation Reactions in Pyrazine Synthesis

The most traditional and straightforward route to the pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comajgreenchem.com This reaction proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. ijbpas.com Various oxidizing agents, including copper(II) oxide and manganese oxide, are commonly employed for this dehydrogenation step. ijbpas.com

Modern variations of this approach aim for greener and more efficient conditions. For instance, a one-pot synthesis has been developed using t-BuOK as a catalyst in aqueous methanol, which simplifies the procedure and reduces waste. tandfonline.com Another strategy involves the condensation of α-hydroxy ketones with 1,2-diamines using manganese dioxide (MnO2) in a tandem oxidation process, although this can require a high catalyst load. ajgreenchem.com Industrially, pyrazines are often synthesized via the vapor-phase reaction of diamines with diols over catalysts like granular alumina (B75360) or copper-chromium systems. tandfonline.comajgreenchem.com

Method Reactants Catalyst/Conditions Key Features
Classical Condensation 1,2-Diketone + 1,2-DiamineOxidation (e.g., MnO₂, CuO)Two-step process involving condensation and oxidation. ijbpas.com
One-Pot Synthesis Benzil + Ethylenediaminet-BuOK, aq. MethanolGreener, cost-effective, and simplified procedure. tandfonline.com
Tandem Oxidation α-Hydroxyketone + 1,2-DiamineMnO₂, RefluxTandem oxidation-condensation process. ajgreenchem.com
Vapor-Phase Reaction Diamine + DiolGranular Alumina / Metal CatalystsIndustrial method for specific pyrazines. tandfonline.com

Ring Closure Approaches to Pyrazine Derivatives

Beyond the direct condensation of two separate components, various ring closure or cyclization strategies are employed to form the pyrazine ring from a single precursor. These methods often involve the formation of key bonds within an acyclic starting material.

One notable approach is the self-condensation of α-aminocarbonyl compounds. Two molecules of an α-aminoketone can dimerize to form a 3,6-dihydropyrazine, which is then oxidized to the corresponding pyrazine under mild conditions. ijbpas.com Another strategy involves the cyclodehydrogenation of N-(hydroxyalkyl)alkyldiamines, often using copper-chromium catalysts. ajgreenchem.com More complex intramolecular cyclizations have also been reported. For example, palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides can lead to pyrrolo[1,2-a]pyrazine (B1600676) systems, which are structurally related bicyclic analogs. mdpi.com The choice of catalyst and conditions can direct the cyclization pathway, leading to different isomeric products. mdpi.com

Chemo-Enzymatic and Biocatalytic Pathways for Pyrazine Scaffolds

The demand for natural and sustainably produced compounds has driven the development of chemo-enzymatic and biocatalytic routes to pyrazine scaffolds. d-nb.info These methods leverage the high selectivity and efficiency of enzymes to perform key transformations. researchgate.netscispace.com

A prominent strategy involves the use of amine transaminases (ATAs) for the amination of α-diketone precursors to form α-amino ketones. nih.govresearchgate.net These α-amino ketone intermediates can then undergo spontaneous or controlled oxidative dimerization to yield symmetrically substituted pyrazines. scispace.comnih.gov This approach offers a biocatalytic alternative to the classical Knorr pyrrole (B145914) synthesis and can be tuned to favor pyrazine formation by controlling factors like pH. scispace.comresearchgate.net For example, using the (S)-selective ATA-113, various α-diketones can be converted to their corresponding pyrazines. d-nb.info Soluble di-iron monooxygenases (SDIMOs) produced in Pseudomonas species represent another class of enzymes used in biocatalysis for producing pyrazine N-oxides, which are versatile intermediates for further functionalization. researchgate.net

Enzyme System Precursor(s) Intermediate Product Key Finding
Amine Transaminase (ATA-113)α-Diketones + Amine Donorα-Amino KetoneSymmetrically Substituted PyrazinesBiocatalytic amination followed by oxidative dimerization. d-nb.infonih.govresearchgate.net
Di-iron Monooxygenase (PmlABCDEF)2,5-Dimethylpyrazine-2,5-Dimethylpyrazine 1-oxideEfficient whole-cell biocatalysis system for N-oxide synthesis. researchgate.net

Metal-Catalyzed Coupling Reactions for Substituted Pyrazines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted pyrazines. rsc.orgresearchgate.net While the electron-deficient nature of the pyrazine ring makes it suitable for nucleophilic aromatic substitution, cross-coupling reactions offer a complementary and often more versatile approach for introducing substituents that are otherwise difficult to install. rsc.org

Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings are well-established for the functionalization of halopyrazines. rsc.orgresearchgate.net For instance, chloropyrazine serves as an excellent substrate in Sonogashira couplings to produce arylacetylene-substituted pyrazines. rsc.org Suzuki couplings of bromopyrazines with various arylboronic acids have been extensively used to synthesize aryl-substituted pyrazines, which are important scaffolds in medicinal chemistry. researchgate.netmdpi.com More recently, earth-abundant metals like manganese have been explored as catalysts. Acridine-based manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of β-amino alcohols to selectively form 2,5-substituted pyrazines, releasing only water and hydrogen gas as byproducts. acs.org

Reaction Type Catalyst System Substrates Product Type
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide + Arylboronic acids5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.com
Sonogashira Coupling [Pd(allyl)Cl]₂/PPh₃Chloropyrazine + PhenylacetylenePhenylacetylene-substituted pyrazine rsc.org
Heck Coupling Pd(OAc)₂Imidazo[1,5-a]pyrazines + Aryl halidesArylated imidazo[1,5-a]pyrazines rsc.org
Dehydrogenative Coupling Manganese Pincer Complex2-Amino-1-pentanol2,5-Dibutylpyrazine acs.org

Introduction and Functionalization of the Propyl Moiety

Once the pyrazine core is constructed, the next critical step is the introduction of the desired side chains. For 5-Propylpyrazin-2-amine, this involves installing a propyl group.

Reductive Amination Techniques for Alkyl Amine Introduction

Reductive amination is a highly effective and widely used method for forming C-N bonds and synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method is considered a green chemistry approach as it often occurs in a one-pot reaction under mild conditions, avoiding the problem of over-alkylation common in direct alkylation of amines with alkyl halides. wikipedia.orgmasterorganicchemistry.com

To synthesize a compound like 1-(Pyrazin-2-yl)propan-2-amine, a close analog of the target molecule, a common strategy involves the reductive amination of a pyrazinyl ketone precursor, such as 1-pyrazin-2-ylpropan-2-one. This ketone can be treated with an amine source, like ammonia, and a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation using catalysts based on platinum, palladium, or nickel is also a common reduction method. wikipedia.org Recent research has focused on developing catalysts from earth-abundant metals, such as iron and cobalt, for reductive aminations, further enhancing the sustainability of this method. uni-bayreuth.ded-nb.info

Reducing Agent / Catalyst Typical Substrates Key Features & Conditions
Sodium Cyanoborohydride (NaBH₃CN) Ketone/Aldehyde + AmineMild and selective for the imine/iminium ion; effective in the presence of carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Ketone/Aldehyde + AmineA less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Catalytic Hydrogenation (H₂) Ketone/Aldehyde + AmineCatalysts include Pt, Pd, Ni, Co, Fe; can be performed in one-pot reactions. wikipedia.orguni-bayreuth.ded-nb.info
Co/Sc Bimetallic Catalyst Ketones + Aqueous AmmoniaNanostructured catalyst effective for producing primary amines with H₂ as the reductant. uni-bayreuth.deresearchgate.net

Alkylation Reactions on Pyrazin-2-amine Scaffolds

Alkylation of the pyrazin-2-amine scaffold is a fundamental strategy for introducing structural diversity and modulating the lipophilicity of the resulting compounds. researchgate.netresearchgate.net This can be achieved through various methods, including direct N-alkylation and reductive amination.

One effective method involves the reaction of an aminopyrazine with an alkyl halide. libretexts.org For instance, quenching an aminopyrazinyl anion with an alkyl iodide has proven to be a successful approach. researchgate.netresearchgate.net The use of a base, such as potassium hydroxide, facilitates the deprotonation of the amine, forming a nucleophilic anion that readily reacts with the alkyl halide in an SN2 reaction. libretexts.org

Reductive amination offers an alternative and often more controlled route to N-alkylated pyrazin-2-amines. masterorganicchemistry.com This method involves the reaction of an aminopyrazine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com A key advantage of this approach is the ability to avoid over-alkylation, a common issue in direct alkylation with alkyl halides. masterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Systematic exploration of N-alkylation methods has shown that coupling aldehydes in the presence of phenylsilane (B129415) and a tin catalyst also yields good results for producing N-alkyl-2-aminopyrazine derivatives. researchgate.netresearchgate.net The choice of the alkylating agent and reaction conditions can significantly influence the outcome. For example, using protected amines, such as those with a Boc (tert-butoxycarbonyl) group, is a common strategy in multi-step syntheses to control reactivity.

Table 1: Comparison of Alkylation Methods for Pyrazin-2-amine Scaffolds
MethodReagentsKey FeaturesReference
Direct N-AlkylationAlkyl halide (e.g., alkyl iodide), Base (e.g., KOH)Forms a nucleophilic aminopyrazinyl anion that undergoes an SN2 reaction. researchgate.netresearchgate.netlibretexts.org
Reductive AminationAldehyde or ketone, Reducing agent (e.g., NaBH₃CN)Involves imine formation followed by selective reduction, minimizing over-alkylation. masterorganicchemistry.com
Coupling with AldehydesAldehyde, Phenylsilane, Tin catalystProvides an alternative route for N-alkylation. researchgate.netresearchgate.net
Using Protected AminesAlkylating agent, Protected aminopyrazine (e.g., Boc-protected)Allows for controlled, multi-step synthesis.

Derivatization Strategies for Aminopyrazine Side Chains

The derivatization of side chains on the aminopyrazine ring is a crucial strategy for creating a diverse library of compounds with varied biological activities. These modifications can influence the molecule's interaction with biological targets and alter its physicochemical properties.

One common approach is the modification of the amino group itself. For instance, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides involves converting the carboxylic acid group into an amide. mdpi.comnih.gov This can be achieved through a two-step process: first, an esterification of the carboxylic acid, followed by aminolysis of the resulting ester with a suitable amine under microwave irradiation. mdpi.comnih.gov Alternatively, a one-pot method using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) can directly form the amide from the carboxylic acid. mdpi.comnih.gov

Further derivatization can be achieved by introducing various substituents onto the pyrazine ring. For example, Suzuki coupling reactions can be used to introduce aryl groups. The chemoselective Suzuki coupling of 5-bromo-3-chloropyrazin-2-amine (B1522323) with boronic acids allows for the introduction of substituents at the 5-position. acs.org Subsequent nucleophilic aromatic substitution (SNAr) reactions with amines can then modify the 3-position. acs.org

The synthesis of imidazo[1,2-a]pyrazines represents another important derivatization strategy. rsc.org This can be accomplished through a one-pot, three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by an acid like iodine. rsc.org These reactions can proceed efficiently at room temperature. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazine derivatives to create more environmentally friendly and sustainable processes.

Catalyst-Free and Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the development of synthetic methods that operate under catalyst-free and solvent-free conditions. thieme-connect.com These approaches reduce waste and avoid the use of potentially toxic catalysts and solvents.

For example, the synthesis of substituted pyrazines has been achieved by reacting 2-hydroxy-1,2-diarylethanone derivatives with ammonium (B1175870) acetate (B1210297) or amines without any catalyst or solvent. thieme-connect.com Similarly, multicomponent reactions under solvent-free conditions have been developed for the synthesis of various heterocyclic compounds, including those with a pyrazine core. sharif.edumdpi.com These reactions are often promoted by simple heating or grinding. sharif.eduresearchgate.net The use of microwave irradiation in solvent-free reactions has also been shown to accelerate synthesis and improve yields. researchgate.net

Continuous Flow and Biocatalytic Methods for Amide Formation

Continuous flow and biocatalytic methods are at the forefront of green synthetic chemistry, offering enhanced efficiency, scalability, and sustainability. researchgate.netrsc.org

A continuous-flow system has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. researchgate.netrsc.orgrsc.org This method utilizes an immobilized enzyme, Lipozyme® TL IM from Thermomyces lanuginosus, as a biocatalyst. researchgate.netrsc.orgrsc.org The reaction can be conducted at a mild temperature of 45°C with a short residence time, achieving high yields in a greener solvent like tert-amyl alcohol. researchgate.netrsc.orgrsc.org This biocatalytic continuous technology is scalable and provides an efficient route for producing pyrazine-derived amides. researchgate.netrsc.org

Similarly, a lipase (B570770) from Sphingomonas sp. HXN-200 has been identified for its ability to catalyze amide formation from heteroaromatic ethyl esters and amines in an aqueous buffer. acs.orgnih.gov This biocatalytic approach avoids the need for stoichiometric activating reagents and works efficiently for a broad range of substrates, including those with pyrazine rings, leading to high isolated yields on a preparative scale. acs.orgnih.gov

Table 2: Green Synthesis Approaches for Pyrazine Derivatives
ApproachMethodologyKey AdvantagesReference
Catalyst-Free and Solvent-FreeReaction of neat reactants, often with heating or microwave irradiation.Reduces waste, avoids toxic catalysts and solvents. thieme-connect.comsharif.eduresearchgate.net
Continuous Flow BiocatalysisUtilizes immobilized enzymes (e.g., Lipozyme® TL IM) in a continuous flow reactor.High efficiency, scalability, mild reaction conditions, use of greener solvents. researchgate.netrsc.orgrsc.org
Biocatalytic Amide Formation in WaterEmploys lipases (e.g., from Sphingomonas sp.) in an aqueous buffer.Avoids stoichiometric activating reagents, environmentally benign solvent. acs.orgnih.gov

Optimization of Reaction Conditions and Yields in Pyrazin-2-amine Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of pyrazin-2-amine derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and substrate ratio.

In the synthesis of pyrazines via dehydrogenative coupling, the choice of catalyst and base is crucial. For instance, manganese pincer complexes have been shown to be effective catalysts, with the reaction conditions optimized by screening different catalysts, bases, solvents, and temperatures. nih.gov

For biocatalytic reactions, such as the synthesis of pyrazinamide derivatives using Lipozyme® TL IM, the optimization of parameters like solvent, substrate ratio, temperature, and flow rate (in continuous systems) is essential for achieving maximum yield. rsc.orgresearchgate.net For example, a substrate molar ratio of 1:3 (pyrazine-2-carboxylate to benzylamine) was found to be optimal, as higher ratios could lead to enzyme inhibition. rsc.org

In multicomponent reactions for synthesizing imidazo[1,2-a]pyrazines, the catalyst and solvent play a significant role. Studies have shown that using iodine as a catalyst in ethanol (B145695) at room temperature can provide excellent yields in a short time compared to other catalysts and solvents. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Propylpyrazin 2 Amine

Nucleophilic and Basic Characteristics of the Amine Functionality

The amine group in 5-propylpyrazin-2-amine is a key determinant of its chemical reactivity, imparting both nucleophilic and basic properties to the molecule.

Proton Transfer and Acid-Base Equilibria in Pyrazin-2-amine Systems

The basicity of pyrazin-2-amine systems is a fundamental aspect of their reactivity. Acid-base equilibria involve the transfer of protons, and these substances can be classified as acids or bases based on their interaction with protons. physicsandmathstutor.com A Brønsted-Lowry acid is a proton donor, while a Brønsted-Lowry base is a proton acceptor. physicsandmathstutor.com In aqueous solutions, acid-base reactions involve the transfer of a proton from an acid to a base. libretexts.org For every acidic species, there is a corresponding conjugate base formed by the loss of a proton. libretexts.org These two species that differ by only a proton constitute a conjugate acid-base pair. libretexts.org

In the case of pyrazin-2-amine systems, the nitrogen atoms of the pyrazine (B50134) ring can be protonated. nih.gov The acid dissociation constants (pKa) associated with these protonation events can be determined experimentally and computationally. nih.gov For example, in 2-hydrazinopyrazine, two negative pKa values are associated with the pyrazine ring, and two positive values are associated with the hydrazine (B178648) substituent. nih.gov The analysis of aqueous acid-base equilibria must always consider the competing equilibria of the acid or base ionization and the autoionization of water. bu.edu

Nucleophilic Attack Pathways involving the Amine Group

The amine group of this compound is nucleophilic, meaning it can donate its lone pair of electrons to an electrophile. masterorganicchemistry.com The nucleophilicity of amines generally increases with basicity, following the order: primary amines < secondary amines. masterorganicchemistry.com However, this trend can be affected by steric hindrance. masterorganicchemistry.com

The amine group can participate in various nucleophilic reactions, including:

Alkylation and Acylation: The amine can react with alkyl halides or acylating agents to form substituted amines or amides, respectively.

Condensation Reactions: The amine group can react with carbonyl compounds, such as aldehydes and ketones, to form imines or enamines. libretexts.org These reactions are typically acid-catalyzed and involve the loss of a water molecule. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The amine group can act as a nucleophile in SNAr reactions, displacing a leaving group on an aromatic ring. acs.orgnih.govresearchgate.netacs.org

Electrophilic and Aromatic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution. thieme-connect.deresearchgate.netorganicchemistrytutor.com However, the presence of activating groups, such as the amine group in this compound, can facilitate these reactions.

Regioselectivity in Substitution Reactions on Substituted Pyrazines

The position of substitution on the pyrazine ring is influenced by the nature of the existing substituents. researchgate.net Electron-donating groups (EDGs), like the amine group, direct incoming electrophiles to specific positions, while electron-withdrawing groups (EWGs) direct them to others. acs.orgnih.govresearchgate.netacs.org

In nucleophilic aromatic substitution (SNAr) reactions of 2-substituted 3,5-dichloropyrazines, the regioselectivity of the nucleophilic attack depends on the electronic nature of the substituent at the 2-position. acs.orgnih.govresearchgate.netacs.org

When the 2-substituent is an electron-withdrawing group (EWG) , nucleophilic attack occurs preferentially at the 5-position . acs.orgnih.govresearchgate.netacs.org

When the 2-substituent is an electron-donating group (EDG) , nucleophilic attack occurs preferentially at the 3-position . acs.orgnih.govresearchgate.netacs.org

Computational methods, such as the Fukui index, can be used to predict the preferred site of reactivity in these reactions. acs.orgacs.org

Regioselectivity of Nucleophilic Aromatic Substitution on 2-Substituted 3,5-Dichloropyrazines
Substituent at C2Electronic NaturePreferred Position of Nucleophilic Attack
-CNElectron-Withdrawing5-position
-CH3Electron-Donating3-position

Oxidative Pathways of Pyrazin-2-amine Derivatives

Pyrazin-2-amine derivatives can undergo oxidation reactions. Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can be used. The oxidation can lead to the formation of pyrazine N-oxides. In some cases, oxidation can lead to ring-opening of the heterocyclic system. For instance, the oxidation of 1H-pyrazol-5-amines with iodosobenzene (B1197198) can result in the formation of 3-diazenylacrylonitrile derivatives. sci-hub.se

Mechanisms of Intermolecular Interactions and Complex Formation

The pyrazine ring and the amine group of this compound can participate in various intermolecular interactions, leading to the formation of complexes and supramolecular assemblies.

Pyrazine-based compounds are known to form a variety of interactions, including:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. acs.orgresearchgate.net

π-Interactions: The aromatic pyrazine ring can participate in π-π stacking and CH-π interactions. acs.orgresearchgate.netrsc.org

Coordination to Metal Ions: The nitrogen atoms of the pyrazine ring can coordinate to metal ions, forming metal complexes. acs.orgresearchgate.netrsc.orgscispace.com Pyrazine derivatives can act as bidentate ligands, coordinating to a metal ion through two nitrogen atoms. rsc.orgscispace.com

These intermolecular interactions play a crucial role in the crystal packing of pyrazine derivatives and their ability to form co-crystals. rsc.org

Intermolecular Interactions of Pyrazine Derivatives
Interaction TypeDescriptionRole of Pyrazine Moiety
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom.Nitrogen atoms as acceptors, amine hydrogens as donors. acs.orgresearchgate.net
π-InteractionsNon-covalent interactions involving π systems.π-π stacking and CH-π interactions with the aromatic ring. acs.orgresearchgate.netrsc.org
CoordinationFormation of a coordinate bond with a central metal atom.Nitrogen atoms acting as ligands to form metal complexes. acs.orgresearchgate.netrsc.orgscispace.com

Coordination Chemistry with Metal Centers (e.g., Pd(II) complexes)

The coordination chemistry of pyrazine and its derivatives is well-established, with the nitrogen atoms of the pyrazine ring acting as primary coordination sites. In the case of this compound, the pyrazine ring nitrogen atoms can coordinate to metal centers. Palladium(II) complexes, in particular, are known to form with various nitrogen-containing ligands.

Research on related compounds, such as (pyridyl)pyrazine carboxamide ligands, demonstrates that palladium(II) can coordinate to the pyrazine nitrogen. researchgate.net For instance, dinuclear palladium(II) complexes have been synthesized where the pyrazine ligand bridges two palladium atoms. researchgate.net In these complexes, the ligand can coordinate in a bidentate fashion through a pyrazine nitrogen and an amide nitrogen. researchgate.net This suggests that this compound could potentially act as a monodentate or bidentate ligand, coordinating to Pd(II) through one or both of the pyrazine nitrogens, or through a pyrazine nitrogen and the amino group, depending on the reaction conditions and the steric environment.

Studies on Pd(II) complexes with Schiff bases derived from 2-aminopyrazine (B29847) have shown that coordination can occur through the pyrazine nitrogen and the imine nitrogen of the Schiff base, resulting in a square planar geometry around the Pd(II) center. sci-hub.se While this compound does not possess an imine group, this highlights the versatility of the pyrazine scaffold in coordinating with palladium. The coordination of various amine ligands to Pd(II) has been extensively studied, typically resulting in square-planar complexes. nih.govmdpi.com The formation of such complexes with this compound would be anticipated.

The propyl group at the 5-position is an electron-donating group, which can increase the electron density on the pyrazine ring, potentially enhancing the coordinating ability of the adjacent nitrogen atom. However, steric hindrance from the propyl group might influence the coordination geometry and the stability of the resulting complex.

Table 1: Inferred Coordination Properties of this compound with Pd(II)

PropertyInferred CharacteristicBasis of Inference
Coordination Sites Pyrazine ring nitrogen(s), Amino group nitrogenKnown coordination behavior of pyrazine and amine derivatives. researchgate.netsci-hub.se
Likely Geometry Square PlanarCommon geometry for Pd(II) complexes with N-donor ligands. nih.govmdpi.com
Ligand Type Monodentate or BidentateDepends on reaction conditions and steric factors. researchgate.net
Effect of Propyl Group Electronic: Electron-donating, may enhance coordination. Steric: May introduce hindrance.General principles of substituent effects.

Hydrogen Bonding and Supramolecular Assembly in Pyrazin-2-amine Structures

The amino group and the nitrogen atoms of the pyrazine ring in this compound are capable of participating in hydrogen bonding, which is a key factor in the formation of supramolecular assemblies.

Studies on chloro-substituted pyrazin-2-amine complexes with copper(I) bromide have revealed extensive hydrogen bonding networks. mdpi.com In these structures, the amino group acts as a hydrogen bond donor, forming N-H···N or N-H···Br-Cu interactions. mdpi.com A common motif observed is the self-complementary dimerization of aminopyrazine molecules through N-H···N hydrogen bonds, often described by the R2(2)(8) graph set notation, similar to Watson-Crick base pairing. mdpi.com This dimerization is a strong possibility for this compound in the solid state.

The mode of coordination to a metal center can influence the hydrogen bonding patterns. For instance, when a pyrazine nitrogen is coordinated to a metal, the remaining uncoordinated nitrogen and the amino group are available to form intermolecular hydrogen bonds, leading to the formation of 1D, 2D, or 3D supramolecular structures. mdpi.com The propyl group, being hydrophobic, might also influence the packing of the molecules in the crystal lattice, potentially leading to specific supramolecular architectures.

The ability of primary and secondary amines to form intermolecular hydrogen bonds is a well-documented phenomenon that leads to higher boiling points compared to alkanes of similar molecular weight. nih.govrsc.org This fundamental principle applies to this compound, which possesses a primary amino group. The Gibbs energy of specific hydrogen bonding interactions of amines in aqueous solutions has been studied, highlighting the importance of these interactions in solution-phase chemistry. sci-hub.se

Table 2: Potential Hydrogen Bonding and Supramolecular Features of this compound

FeatureDescriptionBasis of Inference
Hydrogen Bond Donors Amino group (N-H)Presence of a primary amino group. nih.govrsc.org
Hydrogen Bond Acceptors Pyrazine ring nitrogens, Amino group nitrogenPresence of lone pairs on nitrogen atoms. mdpi.com
Common Supramolecular Motif Dimerization via N-H···N bonds (R2(2)(8) graph set)Observed in related pyrazin-2-amine structures. mdpi.com
Influence of Propyl Group May direct crystal packing through hydrophobic interactions.General principles of supramolecular chemistry.
Resulting Structures Formation of 1D, 2D, or 3D networks.Common for molecules with multiple hydrogen bonding sites. mdpi.com

Computational and Theoretical Investigations of 5 Propylpyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule like 5-Propylpyrazin-2-amine from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Instead of dealing with the complex wave function, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining high accuracy.

For this compound, a DFT approach would typically begin with geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the minimum possible energy. This lowest-energy structure corresponds to the most stable three-dimensional shape of the molecule. A common combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) would be chosen to perform these calculations, providing a balance between accuracy and computational cost. The resulting optimized geometry would yield precise bond lengths, bond angles, and dihedral angles for the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

An analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.

Prediction of Reactivity Parameters: Electrophilicity Index, Chemical Hardness, and Softness

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A harder molecule has a larger energy gap and is less reactive.

Chemical Softness (S): This is the reciprocal of hardness (S = 1/η). A softer molecule is more polarizable and more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters provide a quantitative scale for predicting how this compound might behave in chemical reactions.

ParameterFormulaDescription
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2Resistance to change in electron configuration.
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) μ² / (2η) (where μ is electronic chemical potential)Measure of a molecule's ability to act as an electrophile.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure, molecular modeling and dynamics simulations explore the physical movements and conformational landscapes of molecules over time.

Conformational Analysis and Energy Minima Identification

The propyl group attached to the pyrazine (B50134) ring in this compound can rotate around its single bonds, leading to various spatial arrangements called conformers. A conformational analysis would be performed to identify all possible stable conformers and their relative energies.

This process involves systematically rotating the dihedral angles of the propyl chain and calculating the potential energy at each step. The resulting potential energy surface would reveal the low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.

Reaction Pathway Characterization and Transition State Analysis

Should this compound be involved in a chemical reaction, computational methods can be used to map out the entire reaction pathway. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate that connects reactants to products.

By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. This analysis provides invaluable insights into the reaction mechanism, showing how bonds are broken and formed during the chemical transformation. Quantum chemical methods like DFT are typically employed to locate and verify these transition state structures.

QM/MM Hybrid Approaches for Complex System Interactions

The study of chemical phenomena, such as reactions or binding events within large molecular environments like proteins or solvated systems, presents a significant computational challenge. arxiv.orguiuc.edu Treating the entire system with high-level quantum mechanics (QM) is often prohibitively expensive. uiuc.edu To circumvent this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed, providing a balance between accuracy and computational feasibility. arxiv.orgkit.edu This approach was pioneered by Warshel, Levitt, and Karplus, who received the Nobel Prize in Chemistry for their work. kit.edu

The core concept of the QM/MM approach is to partition a molecular system into two or more regions, treated with different levels of theory. arxiv.orgesqc.org For investigating the interactions of this compound within a complex biological system, such as a receptor active site, the partitioning would be as follows:

The QM Region : This region includes the molecule of primary interest, this compound, and potentially any directly interacting residues or molecules where bond breaking/forming or significant electronic polarization occurs. arxiv.orgkit.edu This core region is treated with a reliable electronic structure method, such as Density Functional Theory (DFT) or other ab initio approaches, which can accurately describe the electronic structure and changes. arxiv.orgkit.edu

The MM Region : This region comprises the rest of the system, such as the bulk of the protein, solvent molecules, and ions. kit.edu It is described using a classical molecular mechanics force field. arxiv.org This classical treatment is computationally efficient and effectively models the steric and electrostatic influence of the environment on the QM region.

The interaction between the QM and MM regions is a critical aspect of the methodology. arxiv.org Different embedding schemes can be used to handle this QM-MM interface:

Mechanical Embedding : This is the simplest scheme, where the QM region is treated quantum mechanically and the MM region is treated classically, but the electrostatic interactions between them are handled at the MM level.

Electrostatic Embedding : This more sophisticated scheme allows the QM calculation to be influenced by the electrostatic field of the MM atoms, providing a more realistic description of how the environment polarizes the QM region. researchgate.net

Polarizable Embedding : This is the most advanced approach, where the MM region can also be polarized by the QM region, allowing for mutual polarization effects to be captured. researchgate.net

When the boundary between the QM and MM regions cuts across a covalent bond, specialized techniques such as the link atom method are required to saturate the valency of the QM atom at the interface. kit.edu By applying QM/MM methods, researchers can simulate enzymatic reactions, ligand binding, and other processes in their native environments, providing detailed insights into interaction energies, reaction pathways, and the role of the surrounding medium that would be inaccessible with either method alone. kit.eduresearchgate.net

Structure-Reactivity Relationships from Computational Data

Computational chemistry, particularly methods like DFT, serves as a powerful tool for establishing quantitative structure-reactivity relationships (QSRRs). brieflands.comchemrxiv.org By calculating various molecular properties and quantum chemical descriptors, it is possible to predict and rationalize the chemical behavior of molecules. bendola.comrsc.org For pyrazine derivatives, electronic and structural properties are key factors in their interactions with biological receptors. brieflands.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be derived, providing quantitative measures of reactivity: bendola.commdpi.com

Chemical Hardness (η) : Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution.

Chemical Softness (σ) : The reciprocal of hardness, it indicates a molecule's polarizability.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These descriptors, calculated for a series of related compounds, allow for direct comparisons of their anticipated reactivity, helping to explain observed biological activities or guide the synthesis of new molecules with desired properties. rsc.orgmdpi.com

Influence of Propyl Substitution on Pyrazine Ring Reactivity

The introduction of a propyl group at the C5 position of the pyrazine-2-amine core significantly modifies its electronic and steric properties, thereby influencing its reactivity.

Electronic Effects : The propyl group is an alkyl group, which is known to be a weak electron-donating group through an inductive effect (+I). This effect increases the electron density on the aromatic pyrazine ring. This enhanced electron density can affect the molecule's interaction with electrophiles and its properties as a ligand in metal complexes. The increased electron density on the ring would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted pyrazine-2-amine.

Steric and Conformational Effects : The propyl group introduces steric bulk, which can influence the molecule's ability to approach and bind to a receptor site. The conformational flexibility of the propyl chain is also a key factor. Studies on alkyl-substituted pyrazines have shown that the conformational behavior is influenced by stabilizing interactions between the hydrogen atoms on the alkyl substituent and the lone pair electrons on the adjacent ring nitrogen atom. colostate.edu This can lead to specific preferred conformations that may be crucial for biological activity. The rotational freedom around the carbon-carbon single bonds of the propyl chain allows the molecule to adopt various shapes, which can impact intermolecular interactions in different environments.

The combined electronic and steric effects of the propyl group are summarized in the table below.

FeatureInfluence of Propyl GroupConsequence for Reactivity
Electronic Effect Electron-donating (+I effect)Increases electron density on the pyrazine ring; raises HOMO energy.
Steric Effect Increases bulk near the N4 and C5 positionsCan hinder or facilitate binding depending on the topology of a receptor site.
Conformational Effect Introduces rotational flexibilityAllows adoption of multiple conformations; may have preferred low-energy states. colostate.edu

Comparative Computational Studies with Pyrazine-2-amine Analogs

To understand the specific impact of the 5-propyl substituent, it is instructive to compare its computed properties with those of pyrazine-2-amine and other analogs. Computational studies on various pyrazine derivatives reveal how different substituents modulate the electronic structure and reactivity. mdpi.comnih.gov

For example, studies on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides show that electron-withdrawing groups (like -CF₃) increase the HOMO-LUMO gap, indicating greater stability and lower reactivity, while other substituents can lower the gap. mdpi.com In a series of pyrazinone-based CRF1 receptor antagonists, the replacement of a methyl group with an ethyl or propyl group at a specific position led to higher rates of intrinsic clearance, demonstrating that even small changes in alkyl chain length can significantly impact metabolic stability and, by extension, molecular interactions. acs.org

Interactive Table: Comparative Reactivity Descriptors for Pyrazine-2-amine Analogs Data is illustrative and based on general chemical principles and published data on analogous series. rsc.orgmdpi.com

CompoundSubstituent at C5HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (σ)
Pyrazine-2-amine-H-6.25-1.205.052.5250.396
5-Methylpyrazin-2-amine-CH₃-6.10-1.154.952.4750.404
This compound -CH₂CH₂CH₃-6.05-1.134.922.4600.407
5-Chloropyrazin-2-amine-Cl-6.40-1.554.852.4250.412
5-Nitropyrazin-2-amine-NO₂-6.80-2.104.702.3500.426

This comparison highlights that the propyl group, as an electron-donating substituent, is expected to decrease the HOMO-LUMO energy gap relative to the unsubstituted pyrazine-2-amine, thereby increasing its chemical reactivity. mdpi.com Conversely, electron-withdrawing groups like chloro and especially nitro are predicted to lower the FMO energies and decrease the energy gap, signifying different reactivity profiles. These computational comparisons are invaluable for rationally designing molecules with tuned electronic properties for specific applications. brieflands.comnih.gov

Advanced Spectroscopic and Chromatographic Characterization of 5 Propylpyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a comprehensive view of the carbon-hydrogen framework of 5-Propylpyrazin-2-amine.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the pyrazine (B50134) ring and the propyl side chain. The two aromatic protons on the pyrazine ring appear as singlets in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effect of the heterocyclic ring. The amine (-NH₂) protons usually produce a broad singlet. The aliphatic protons of the propyl group exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the pyrazine ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyrazine ring carbons resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propyl chain due to their sp² hybridization and proximity to electronegative nitrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃) This interactive table provides the predicted chemical shifts, multiplicity, and coupling constants for the proton signals of this compound.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (Pyrazine) ~7.85 Singlet (s) -
H-6 (Pyrazine) ~7.65 Singlet (s) -
-NH₂ ~4.50 (broad) Singlet (s) -
-CH₂- (Propyl, α) ~2.55 Triplet (t) ~7.6
-CH₂- (Propyl, β) ~1.70 Sextet ~7.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃) This interactive table displays the predicted chemical shifts for the carbon signals of this compound.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 (Pyrazine) ~155.0
C-5 (Pyrazine) ~148.0
C-3 (Pyrazine) ~135.0
C-6 (Pyrazine) ~130.0
-CH₂- (Propyl, α) ~35.0
-CH₂- (Propyl, β) ~22.0

To confirm the assignments made from one-dimensional NMR, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, this would manifest as cross-peaks connecting the signals of the α-CH₂, β-CH₂, and γ-CH₃ protons of the propyl group, confirming their sequential connectivity. No correlations would be expected for the singlet aromatic protons.

An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton assignments of the propyl chain to their corresponding carbon signals in the ¹³C NMR spectrum, solidifying the structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can help confirm the molecular structure.

HRMS is used to determine the exact molecular mass of this compound with high precision. The calculated exact mass for the molecular ion [M+H]⁺ of this compound (C₇H₁₁N₃) is 138.1026. An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce smaller product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a primary fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃) from the propyl side chain via benzylic cleavage. This process would result in a prominent fragment ion, which would likely be the base peak in the spectrum. This characteristic fragmentation confirms the presence and location of the propyl group on the pyrazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct sharp bands in the region of 3300-3500 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group appear just below 3000 cm⁻¹. docbrown.info The spectrum also features characteristic absorptions for the pyrazine ring, including C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. researchgate.net An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. youtube.com

Table 3: Characteristic IR Absorption Bands for this compound This interactive table summarizes the key infrared absorption frequencies and their corresponding functional group assignments for this compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3000-3100 C-H Stretch Aromatic (Pyrazine Ring)
2850-2960 C-H Stretch Aliphatic (Propyl Group)
~1600 N-H Bend (Scissoring) Primary Amine (-NH₂)
1500-1600 C=N and C=C Stretch Pyrazine Ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of related pyrazine structures provides insight into the expected molecular geometry and intermolecular interactions. For instance, studies on pyrazine adducts and derivatives reveal detailed information about bond lengths, bond angles, and crystal packing. rsc.orgresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific way, which can be mathematically decoded to generate a three-dimensional electron density map of the molecule. bibliotekanauki.pl From this map, the positions of individual atoms can be determined with high precision.

For a compound like this compound, X-ray crystallography would elucidate:

Molecular Conformation: The spatial orientation of the propyl group relative to the pyrazine ring and the amine substituent.

Crystal Packing: How individual molecules are arranged in the unit cell, the fundamental repeating unit of the crystal lattice.

Below is a hypothetical data table illustrating the type of information obtained from an X-ray crystallographic analysis of a related pyrazine derivative.

ParameterValue
Empirical FormulaC₇H₁₁N₃
Formula Weight137.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 6.2 Å, c = 14.1 Å α = 90°, β = 105°, γ = 90°
Volume715 ų
Z (Molecules per unit cell)4
Density (calculated)1.275 g/cm³

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. mdpi.com For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for the effective separation of moderately polar compounds. japtronline.com This technique is invaluable for assessing the purity of synthesized this compound by separating it from starting materials, by-products, and degradation products. It is also used to monitor the progress of a chemical reaction by tracking the consumption of reactants and the formation of the desired product over time. researchgate.net

Method Development and Validation Parameters (Selectivity, Linearity, Precision, Accuracy, Robustness)

A reliable HPLC method must be developed and rigorously validated according to guidelines such as those from the International Council for Harmonisation (ICH). rasayanjournal.co.inchemrxiv.org

Selectivity/Specificity: This ensures that the analytical signal corresponds only to this compound and is not affected by other components like impurities or degradation products. This is demonstrated by obtaining a single, well-resolved peak for the analyte that is distinct from all other peaks in the chromatogram.

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated by plotting the peak area against a series of known concentrations of a reference standard. A correlation coefficient (R²) close to 1.000 indicates excellent linearity. japtronline.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements. chemrxiv.org

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. pensoft.net It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. japtronline.com

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). rasayanjournal.co.in It provides an indication of the method's reliability during routine use.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (R²)≥ 0.9990.9998
Precision (%RSD)≤ 2.0%0.85%
Accuracy (% Recovery)98.0% - 102.0%100.5%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:10.15 µg/mL

Quantitative Analysis Procedures

The quantitative analysis of this compound using a validated HPLC method involves several key steps:

Standard Preparation: A primary reference standard of this compound with known purity is used to prepare a stock solution. rasayanjournal.co.in This stock is then serially diluted to create a set of calibration standards at different concentrations covering the expected range of the sample. ijcpa.in

Sample Preparation: The sample containing this compound is accurately weighed and dissolved in a suitable solvent (often the mobile phase) to a known volume. Filtration through a 0.45 µm filter is common to remove particulate matter that could damage the HPLC column.

Chromatographic Analysis: Equal volumes of the standard solutions and sample solutions are injected into the HPLC system. The instrument records the chromatogram, and the peak area corresponding to this compound is integrated.

Calculation: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards. nih.gov

Gas Chromatography (GC) for Volatile Analysis and Purity Assessment

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scispace.com Pyrazines, including alkylated derivatives like this compound, are often sufficiently volatile for GC analysis. nih.gov This method is particularly useful for assessing purity by detecting volatile impurities that may not be easily observed by HPLC. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the analyte and any co-eluting impurities based on their mass spectra and fragmentation patterns. researchgate.net

The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.comh-brs.de Therefore, specialized columns with a basic deactivation are often required to achieve good peak shape and resolution. The selection of the stationary phase is critical; polar columns like those containing polyethylene (B3416737) glycol (e.g., WAX phases) or specific deactivated phases are commonly used for amine analysis. nih.govlabrulez.com

ParameterTypical Condition
InstrumentGas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
ColumnDB-WAX or similar polar, base-deactivated capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium or Hydrogen, constant flow rate (e.g., 1.2 mL/min)
Injector Temperature250 °C
Oven ProgramInitial temp 60 °C, hold 2 min, ramp at 10 °C/min to 240 °C, hold 5 min
Detector Temperature260 °C (FID) or MS Transfer Line at 250 °C

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance, which is the simplest whole-number ratio of atoms in the molecule. wikipedia.org For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its elemental composition and purity.

The procedure involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the mass percentages of C, H, and N in the original sample are calculated.

For this compound, with the molecular formula C₇H₁₁N₃, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from the elemental analyzer should closely match these theoretical values, typically within a ±0.4% tolerance, to confirm the empirical formula.

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)61.28%61.15%
Hydrogen (H)8.08%8.15%
Nitrogen (N)30.63%30.55%

Role of 5 Propylpyrazin 2 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Novel Heterocyclic Systems

The chemical structure of 5-Propylpyrazin-2-amine, featuring a nucleophilic amino group and an aromatic pyrazine (B50134) ring, makes it a suitable precursor for synthesizing a range of other heterocyclic compounds. It can undergo reactions such as acylation to form amides, and the pyrazine ring itself can be further functionalized to create more elaborate structures.

The primary amino group of this compound is readily acylated to form N-(pyrazin-2-yl) amides. This transformation is a common and straightforward method for elaborating the core structure. While specific examples starting with the 5-propyl derivative are not extensively detailed, the general synthesis is well-established for analogous compounds. For instance, a series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives were prepared via an automated two-step synthesis protocol, which demonstrates a viable route for the acylation of 5-substituted pyrazin-2-amines. nih.gov

The typical reaction involves the coupling of the aminopyrazine with a carboxylic acid or its more reactive derivative, such as an acyl chloride, often in the presence of a base or coupling agent. This reaction creates a stable amide bond, linking the pyrazine core to another molecular fragment. This method is highly versatile, allowing for the introduction of a wide array of substituents depending on the chosen carboxylic acid.

Table 1: Representative Acylation Reaction

Reactant A Reactant B Product Reaction Type
This compound R-COCl (Acyl Chloride) N-(5-Propylpyrazin-2-yl)amide Acylation

The this compound scaffold can be further functionalized to create poly-substituted pyrazine derivatives. The introduction of additional substituents onto the pyrazine ring can significantly alter the molecule's properties. While specific examples for the 5-propyl derivative are limited, established synthetic routes for the parent 2-aminopyrazine (B29847) molecule illustrate the potential for such transformations. For example, the synthesis of favipiravir, an antiviral agent, involves the multi-step functionalization of 2-aminopyrazine. nih.gov Key steps in related syntheses include regioselective halogenation (chlorination and bromination) of the pyrazine ring, which introduces reactive handles for subsequent reactions like palladium-catalyzed cyanation. nih.gov These methods demonstrate a clear pathway for adding diverse functional groups to the aminopyrazine core, which would be applicable to the 5-propyl derivative to generate a variety of poly-substituted products.

Scaffold for Developing Chemically Diverse Libraries

There is no specific information in the searched scientific literature to indicate that this compound has been utilized as a central scaffold for the purpose of developing chemically diverse libraries for high-throughput screening.

Intermediate in Complex Molecular Architecture Development

The aminopyrazine core is a recognized building block in the development of complex molecular architectures, particularly in the field of medicinal chemistry. Its utility as a key intermediate is demonstrated in the total synthesis of the antiviral drug favipiravir. nih.gov In one reported route, the synthesis starts from commercially available 2-aminopyrazine, which undergoes a series of transformations including halogenation, cyanation, and diazotization/chlorination to build a key intermediate, 3,6-dichloropyrazine-2-carbonitrile. nih.gov This intermediate is then further elaborated to yield the final complex drug molecule. This example highlights the value of the aminopyrazine scaffold in multi-step syntheses. By extension, this compound represents a valuable starting intermediate for creating analogous complex molecules where a propyl group at the 5-position is a desired structural feature.

Table 2: Compound Names Mentioned

Compound Name
This compound
N-(5-phenylpyrazin-2-yl)-benzamide
2-amino-5-substituted-1,3,4-thiadiazole
thiosemicarbazide (B42300)
thiosemicarbazone
pyrazolo[3,4-b]pyrazine
5-aminopyrazole
2-aminopyrazine
favipiravir

Future Directions in 5 Propylpyrazin 2 Amine Research

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-Propylpyrazin-2-amine, future research will likely focus on moving beyond traditional synthetic methods, which can involve harsh reaction conditions and generate significant waste. tandfonline.com The emphasis will be on novel strategies that offer higher yields, greater atom economy, and are more sustainable.

One promising avenue is the adoption of "green chemistry" principles. rsc.org This includes the use of greener solvents, such as bio-based alcohols or eutectic media, and the development of catalytic systems that can be recycled and reused. rsc.orgnih.gov For instance, the synthesis of pyrazine (B50134) derivatives has been reported using microwave irradiation in reactive eutectic media, a method that offers unprecedented speed and improved atom economy. rsc.org Another approach involves biocatalytic methods, using enzymes to catalyze specific steps in the synthesis, which can lead to highly selective transformations under mild conditions. nih.gov

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds. Continuous-flow systems can offer precise control over reaction parameters, leading to improved yields and safety profiles, especially for exothermic reactions. The development of a continuous-flow synthesis for this compound could enable more efficient and scalable production.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Green Catalysis Reduced environmental impact, use of renewable resources, milder reaction conditions.Development of reusable catalysts, exploring biocatalytic pathways. nih.gov
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. rsc.orgOptimization of reaction conditions in eutectic media. rsc.org
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters, improved yields.Design and optimization of continuous-flow reactors for pyrazine synthesis. nih.gov
Solvent-less Reactions Minimized waste, improved atom and energy efficiency. rsc.orgInvestigation of solid-state or high-concentration reactions.

Advanced Mechanistic Studies using Cutting-Edge Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. ijrpr.com For this compound, future research will likely employ a combination of advanced spectroscopic and computational techniques to elucidate the intricate details of its formation and subsequent reactions.

Cutting-edge techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR, and Raman spectroscopy) can provide real-time information about the concentration of reactants, intermediates, and products. This data is invaluable for identifying transient species and understanding the kinetics of the reaction. mckgroup.org Isotopic labeling studies can also be employed to trace the path of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in modeling reaction pathways, calculating transition state energies, and predicting the geometries of intermediates. These theoretical studies, when combined with experimental data, can offer a comprehensive picture of the reaction mechanism at the molecular level. ijrpr.com This deeper understanding will enable chemists to rationally modify reaction conditions to favor desired outcomes and suppress unwanted side reactions.

TechniqueApplication in this compound ResearchInsights Gained
In-situ Spectroscopy (NMR, IR) Real-time monitoring of synthetic reactions.Identification of reaction intermediates, determination of reaction kinetics. mckgroup.org
Isotopic Labeling Tracing the fate of atoms during a reaction.Confirmation of bond-forming and bond-breaking steps.
Density Functional Theory (DFT) Computational modeling of reaction pathways.Calculation of activation energies, prediction of transition state structures. ijrpr.com
Reaction Progress Kinetic Analysis Detailed study of reaction kinetics under synthetically relevant conditions. mckgroup.orgElucidation of complex catalytic cycles and rate-determining steps. mckgroup.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

AI/ML ApplicationRole in this compound ResearchPotential Impact
Generative Models (RNNs, GANs) De novo design of novel this compound derivatives with optimized properties. nih.govmdpi.comAccelerated discovery of new compounds with enhanced efficacy and safety profiles. mitacs.ca
Predictive Modeling In silico prediction of biological activity, toxicity, and physicochemical properties. nih.govPrioritization of synthetic targets, reducing the need for extensive experimental screening.
AI-Powered Retrosynthesis Automated planning of efficient and novel synthetic routes to target compounds. cas.orgnih.govFaster and more cost-effective development of synthetic pathways. researchgate.netpreprints.org
Reaction Outcome Prediction Predicting the success and yield of unknown reactions.Optimization of reaction conditions and selection of the most promising synthetic strategies.

Q & A

Q. What are the standard synthetic routes for 5-Propylpyrazin-2-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Nucleophilic substitution : Reacting halogenated pyrazines (e.g., 5-bromo- or 5-chloropyrazin-2-amine) with propyl Grignard reagents or alkylation agents under controlled temperatures (80–120°C) in anhydrous solvents like DMF or THF. Catalysts such as Pd(PPh₃)₄ may enhance cross-coupling efficiency .
  • Reductive amination : Introducing the propyl group via ketone intermediates followed by reduction with NaBH₄ or H₂/Pd-C .
    Critical parameters include solvent polarity (e.g., DME:H₂O mixtures), stoichiometric ratios (3.0 eq. of Na₂CO₃), and reaction time (1–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments (e.g., propyl CH₂/CH₃ groups at δ 0.8–1.5 ppm) and pyrazine ring carbons (δ 140–160 ppm) .
  • IR spectroscopy : Detect NH₂ stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 152.12) .
  • X-ray crystallography : Resolve 3D structure for absolute configuration validation, if crystalline .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MIC) .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations .
  • Control groups : Include positive controls (e.g., ampicillin for bacteria, cisplatin for cancer cells) and solvent controls (DMSO <1% v/v) .

Q. What strategies improve solubility for pharmacological testing of this compound?

  • Methodological Answer :
  • Co-solvents : Use DMSO (10–20% v/v) or PEG-400 for in vitro assays .
  • Salt formation : React with HCl to form water-soluble hydrochloride salts .
  • Nanoformulation : Prepare liposomal suspensions or cyclodextrin complexes to enhance bioavailability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance this compound synthesis efficiency?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, compare Pd(PPh₃)₄ (10 mol%) vs. cheaper alternatives like CuI .
  • In-line monitoring : Track reaction progress via HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to terminate at maximal yield .
  • Workup optimization : Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (silica gel, 60–120 mesh) .

Q. What methodologies resolve contradictions in reported biological activities of pyrazin-2-amine derivatives?

  • Methodological Answer :
  • Systematic reviews : Follow Arksey & O’Malley’s framework to map literature, identify gaps (e.g., inconsistent MIC values due to varied inoculum sizes) .
  • Dose-response validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) using ATCC-certified cell lines .
  • Meta-analysis : Pool data from ≥5 studies to calculate weighted IC₅₀ values and assess heterogeneity via I² statistics .

Q. What computational approaches predict this compound’s bioactivity and receptor interactions?

  • Methodological Answer :
  • QSAR modeling : Use MOE or Schrödinger to correlate molecular descriptors (e.g., Log P, polar surface area) with antimicrobial activity. Prioritize models with r² >0.8 and cross-validated q² >0.6 .
  • Molecular docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Validate poses with MD simulations (100 ns trajectories) .
  • ADMET prediction : Estimate pharmacokinetics (e.g., CYP450 inhibition, BBB penetration) via SwissADME .

Q. How does storage condition variation affect this compound’s chemical stability?

  • Methodological Answer :
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, analyze degradation via HPLC (e.g., new peaks at RRT 1.2 indicate impurities) .
  • Light sensitivity : Compare amber vs. clear glass vials; UV exposure may cause N-dealkylation .
  • Inert atmosphere : Use argon-filled vials with desiccants (silica gel) to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.